5-chloro-3,4-dihydroquinolin-2(1H)-one

Pharmaceutical Quality Control Reference Standards ANDA Method Validation

5-Chloro-3,4-dihydroquinolin-2(1H)-one (Cilostazol Impurity is a chlorinated lactam within the 3,4-dihydroquinolin-2(1H)-one class, a scaffold that underpins FDA-approved drugs including the antipsychotic aripiprazole, the phosphodiesterase inhibitor cilostazol, and the β-blocker carteolol. Unlike the fully aromatic 5-chloroquinolin-2(1H)-one (CAS 23981-22-8), this compound retains a saturated 3,4-bond, conferring distinct conformational flexibility and reactivity profiles that are critical in central nervous system (CNS) drug design.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 72995-15-4
Cat. No. B1592264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3,4-dihydroquinolin-2(1H)-one
CAS72995-15-4
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C(=CC=C2)Cl
InChIInChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
InChIKeyNJZVTNYJNDWQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 72995-15-4): Procurement-Grade Reference Standard and CNS-Targeted Building Block


5-Chloro-3,4-dihydroquinolin-2(1H)-one (Cilostazol Impurity 18) is a chlorinated lactam within the 3,4-dihydroquinolin-2(1H)-one class, a scaffold that underpins FDA-approved drugs including the antipsychotic aripiprazole, the phosphodiesterase inhibitor cilostazol, and the β-blocker carteolol [1]. Unlike the fully aromatic 5-chloroquinolin-2(1H)-one (CAS 23981-22-8), this compound retains a saturated 3,4-bond, conferring distinct conformational flexibility and reactivity profiles that are critical in central nervous system (CNS) drug design . It is commercially supplied as a fully characterized reference standard with regulatory-compliant documentation, making it directly deployable for analytical method validation and quality control (QC) in pharmaceutical development [2].

Why Generic 3,4-Dihydroquinolin-2(1H)-ones Cannot Substitute for the 5-Chloro Derivative in Regulated and Receptor-Focused Workflows


The 5-chloro substituent on the dihydroquinolinone core is not a passive structural feature; it directly modulates electronic distribution, metabolic stability, and target-binding interactions. In dopamine D2 receptor (D2R) modulator programs related to aripiprazole, the position and nature of halogen substitution profoundly alter binding affinity—unsubstituted or differently halogenated analogs can exhibit orders-of-magnitude differences in Ki values [1]. Furthermore, regulatory frameworks governing generic drug applications (ANDAs) require the use of the structurally exact impurity reference standard, meaning that 5-chloro-3,4-dihydroquinolin-2(1H)-one (Cilostazol Impurity 18) cannot be replaced by 7-hydroxy-3,4-dihydroquinolin-2(1H)-one or other positional isomers without risking method validation failure [2]. For procurement decisions, selecting the precise 5-chloro regioisomer is thus both a scientific and a compliance necessity.

Quantitative Differentiation Evidence for 5-Chloro-3,4-dihydroquinolin-2(1H)-one Versus Closest Analogs


Regulatory Identity as Cilostazol Impurity 18 Versus Non-Designated 5-Chloroquinolin-2(1H)-one

5-Chloro-3,4-dihydroquinolin-2(1H)-one is explicitly designated as Cilostazol Impurity 18 and supplied with full characterization data compliant with ICH and pharmacopeial guidelines, qualifying it as a reference standard for ANDA submissions [1]. In contrast, the structurally related 5-chloroquinolin-2(1H)-one (CAS 23981-22-8), which lacks the saturated 3,4-bond, is not assigned a cilostazol impurity designation and is sold only as a general research chemical without regulatory documentation .

Pharmaceutical Quality Control Reference Standards ANDA Method Validation

Sigma-1 Receptor Antagonist Activity Enabled by 5-Chloro Substitution Versus Unsubstituted Core

A derivative bearing the 5-chloro-3,4-dihydroquinolin-2(1H)-one core—5-chloro-1-{3-[4-(3-nitrophenyl)piperazin-1-yl]propyl}-3,4-dihydro-1H-quinolin-2-one (CHEMBL56139)—demonstrated binding to sigma receptors, consistent with the sigma-1 antagonist pharmacophore explored in the 3,4-dihydroquinolinone series [1]. A related series of 3,4-dihydro-2(1H)-quinolinone-based sigma-1 antagonists reported Ki values as low as 1.4 nM at sigma-1 receptors [2]. While the unsubstituted 3,4-dihydroquinolin-2(1H)-one core lacks inherent sigma receptor affinity, the 5-chloro derivative provides a pre-functionalized entry point for constructing potent sigma-1 ligands without additional halogenation steps.

Sigma-1 Receptor Analgesic Drug Discovery CNS Pharmacology

Purity Benchmarking: 98% Assay Versus 95% Standard Grade for Unsubstituted Analogs

Commercial suppliers including CymitQuimica, AchemBlock, and LeYan offer 5-chloro-3,4-dihydroquinolin-2(1H)-one at a certified purity of ≥98% . In contrast, the unsubstituted 3,4-dihydroquinolin-2(1H)-one is commonly listed at 95% purity from comparable vendors [1]. This 3-percentage-point purity differential is significant for applications requiring high-fidelity structure-activity relationship (SAR) data, minimizing confounding effects from unknown impurities in biological assays.

Chemical Purity Procurement Specification Medicinal Chemistry

Aldosterone Synthase (CYP11B2) Inhibitor Scaffold: 5-Chloro as Preferred Substitution Pattern

Patent US 9,593,107 B2 (Hoffmann-La Roche) discloses dihydroquinoline-2-one derivatives as aldosterone synthase (CYP11B2) inhibitors, with exemplified compounds featuring chloro substitution at the 5-position of the dihydroquinolinone core [1]. The 5-chloro pattern is specifically claimed as part of the Markush structure, while alternative halogen placements (e.g., 6-chloro or 7-chloro) are either absent or show inferior CYP11B2 inhibitory profiles in the disclosed structure-activity tables. This patent-protected selectivity provides a clear rationale for prioritizing the 5-chloro regioisomer in CYP11B2-targeted programs.

Aldosterone Synthase CYP11B2 Cardiovascular Drug Discovery

Highest-Value Application Scenarios for 5-Chloro-3,4-dihydroquinolin-2(1H)-one Based on Differentiated Evidence


Cilostazol ANDA Method Validation and QC Batch Release Testing

As the officially designated Cilostazol Impurity 18, 5-chloro-3,4-dihydroquinolin-2(1H)-one is the only structurally correct reference standard for HPLC impurity profiling during cilostazol ANDA method validation and routine QC batch release. The supplied regulatory-compliant characterization package and optional USP/EP traceability directly support ICH Q2(R1) method validation requirements [1].

Sigma-1 Receptor Antagonist Lead Optimization in Analgesic Programs

The 5-chloro-3,4-dihydroquinolin-2(1H)-one core serves as a direct precursor for sigma-1 receptor antagonists with reported Ki values as low as 1.4 nM. Procuring the pre-chlorinated scaffold eliminates a late-stage halogenation step and accelerates SAR exploration around the N1-alkylation and piperazine linker vectors that determine sigma-1/sigma-2 selectivity [2].

CYP11B2 (Aldosterone Synthase) Inhibitor Hit Expansion

The 5-chloro substitution pattern is explicitly claimed in Hoffmann-La Roche's CYP11B2 inhibitor patent family (US 9,593,107 B2). Researchers initiating hit-to-lead campaigns for hypertension or heart failure can directly functionalize this building block at the 1-, 3-, or 4-positions, building on the established structure-activity relationship that favors 5-chloro substitution over alternative regioisomers [3].

High-Purity Fragment Library Construction for FBLD Campaigns

At ≥98% purity, 5-chloro-3,4-dihydroquinolin-2(1H)-one meets the stringent quality thresholds required for fragment-based lead discovery (FBLD) libraries, where impurities >2% can generate false-positive hits in surface plasmon resonance (SPR) or thermal shift assays. The 5-chloro group provides a synthetic handle for fragment elaboration via cross-coupling or nucleophilic aromatic substitution .

Technical Documentation Hub

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